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molecular formula C9H8BrFO2 B1455094 Methyl 2-(4-bromo-3-fluorophenyl)acetate CAS No. 942282-41-9

Methyl 2-(4-bromo-3-fluorophenyl)acetate

Cat. No. B1455094
M. Wt: 247.06 g/mol
InChI Key: GJSFSDMLTLWFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106070B2

Procedure details

(4-bromo-3-fluorophenyl)acetonitrile (40 g, 0.18 mol) was dissolved in 120 mL methanol, and 65 mL concentrated sulfuric acid were added. After heating at reflux overnight, the reaction mixture was cooled, and poured into 600 mL water, and the product was extracted with CH2Cl2. The combined extracts were washed with 10% sodium carbonate solution, dried, and concentrated to afford methyl (4-bromo-3-fluorophenyl)acetate.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#N)=[CH:4][C:3]=1[F:11].S(=O)(=O)(O)O.[OH2:17].[CH3:18][OH:19]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:19][CH3:18])=[O:17])=[CH:4][C:3]=1[F:11]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)CC#N)F
Name
Quantity
120 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with CH2Cl2
WASH
Type
WASH
Details
The combined extracts were washed with 10% sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)CC(=O)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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